molecular formula C14H16N2O2 B3163248 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde CAS No. 883539-41-1

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

Cat. No.: B3163248
CAS No.: 883539-41-1
M. Wt: 244.29 g/mol
InChI Key: AODKAVPABUIILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a 2-ethyl-substituted imidazole moiety linked via a methylene group at the meta position (C3). This structure combines aromatic aldehyde reactivity with the heterocyclic properties of imidazole, making it a candidate for pharmaceutical and biomedical applications.

Properties

IUPAC Name

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKAVPABUIILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzyl halide, followed by formylation to introduce the aldehyde group. The methoxy group is usually introduced via methylation of a hydroxy-substituted precursor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.

    Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Structural Analogs with Varying Imidazole Substituents

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-18-6)
  • Molecular Weight : 188.18 g/mol.
  • Similarity Score : 0.82 .
  • Key Differences : Lacks the 2-ethyl group on imidazole, reducing steric bulk and lipophilicity. This may result in lower bioavailability but higher solubility in polar solvents.
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 870837-18-6)
  • Substituents : 4-Methylimidazole at C3, methoxy at C4.
  • Molecular Weight : 216.24 g/mol.
  • Similarity Score : 0.76 .
  • Key Differences: Methyl substitution at the imidazole’s C4 position instead of C2-ethyl. This alters electronic effects (electron-donating methyl vs.
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde
  • Substituents : 2-Methyl-4-nitroimidazole linked via a propoxy chain to C3, methoxy at C4.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing electrophilicity of the imidazole ring. The propoxy linker adds flexibility, which may influence conformational stability in biological systems .

Functional Group Variants

4-(1H-Imidazol-1-yl)benzonitrile (CAS 177476-76-5)
  • Substituents : Nitrile group at C4, imidazole at C1.
  • Similarity Score : 0.68 .
  • immune activation).
Imidazolyl Benzamides
  • Structure : Benzamide backbone with imidazole substituents.
  • Key Differences : The amide group replaces the aldehyde, enabling hydrogen bonding and protease resistance. Such compounds are often designed for antimicrobial or anticancer activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound 244.29 2.1 ~10 (DMSO) Aldehyde, methoxy, 2-ethylimidazole
4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde 188.18 1.3 ~50 (DMSO) Aldehyde, methoxy, imidazole
3-Methoxy-4-(4-methylimidazol)benzaldehyde 216.24 1.8 ~20 (DMSO) Aldehyde, methoxy, 4-methylimidazole
  • Trends : The 2-ethyl group in the target compound increases LogP (lipophilicity) compared to methyl or unsubstituted imidazoles, suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS No. 1052542-54-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C14H17N2O2
  • Molecular Weight : 245.30 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with an ethyl-imidazole group and a methoxy group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde exhibits significant anticancer properties.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
  • Findings :
    • The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating effective cytotoxicity.
    • In vivo studies on tumor-bearing mice showed suppressed tumor growth when treated with this compound, suggesting its potential as an anticancer agent .

The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers with daily dosing . Further investigations into the molecular pathways involved are necessary to elucidate its precise mechanism of action.

Antibacterial Activity

In addition to its anticancer properties, 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde has been evaluated for antibacterial activity against various pathogens.

In Vitro Antibacterial Studies

  • Tested Pathogens :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Bacillus subtilis (Gram-positive)
  • Minimum Inhibitory Concentration (MIC) :
    • Against S. aureus: MIC = 20–40 µM
    • Against E. coli: MIC = 40–70 µM
    • The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives, including 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, can be influenced by structural modifications. Variations in substituents on the imidazole ring or the benzaldehyde moiety can significantly alter their potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Study on Anticancer Effects :
    • A systematic investigation into its effects on MDA-MB-231 cells revealed a reduction in cell viability by 55% following treatment with a specific concentration over three days .
  • Antibacterial Efficacy :
    • A recent review noted that derivatives similar to this compound have shown effectiveness against multi-drug resistant strains, emphasizing the need for continuous exploration in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of imidazole derivatives and subsequent formylation. For example, intermediates may be prepared via nucleophilic substitution between 2-ethylimidazole and a halogenated benzaldehyde precursor under reflux in aprotic solvents (e.g., DMF or THF) . Catalysts like K₂CO₃ or NaH can enhance reaction efficiency. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
  • Yield improvement : Employing excess reagents for imidazole alkylation steps and monitoring progress via TLC or HPLC (≥95% purity criteria) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and packing interactions (e.g., C–H···O hydrogen bonds in similar benzaldehyde derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z 261.1 for C₁₄H₁₆N₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazole-containing benzaldehyde derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. Strategies include:

  • Dose-response studies : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) in cytotoxicity or enzyme inhibition assays .
  • Structural-activity relationships (SAR) : Compare analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups .
  • Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., MTT assay for cell viability) .

Q. What strategies stabilize 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde under experimental conditions?

  • Methodological Answer :

  • Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the aldehyde group .
  • Solvent selection : Use anhydrous DMSO for stock solutions to minimize hydrolysis.
  • Handling : Conduct reactions under nitrogen atmosphere when heating above 50°C .

Q. How does the electronic nature of the imidazole ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 2-ethyl group on imidazole enhances electron density, favoring electrophilic substitution at the benzaldehyde para-position. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity .

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., cytochrome P450 enzymes) .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical features (e.g., aldehyde group for Schiff base formation) using MOE or Phase .

Q. How can crystallographic data from similar compounds guide the design of derivatives with enhanced solubility?

  • Methodological Answer : Analyze packing motifs (e.g., π-π stacking in ) to modify substituents. Introducing polar groups (e.g., –OH or –SO₃H) at the 4-methoxy position disrupts hydrophobic interactions, improving aqueous solubility .

Contradiction and Reproducibility

Q. Why do biological assays for imidazole derivatives show variability in IC₅₀ values across studies?

  • Methodological Answer : Variability stems from:

  • Cell line differences : Test in multiple lines (e.g., HeLa vs. MCF-7) to assess specificity .
  • Assay interference : The aldehyde group may react with media components; include control experiments with scavengers (e.g., hydroxylamine) .
  • Batch variability : Characterize each synthesis batch via HPLC and NMR to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
Reactant of Route 2
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.